molecular formula C17H19NO2 B1183126 N-(2-methylphenyl)-2-propoxybenzamide

N-(2-methylphenyl)-2-propoxybenzamide

Cat. No.: B1183126
M. Wt: 269.344
InChI Key: DSBDQWKMVINXFP-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 2-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molar mass of 269.34 g/mol. The compound’s structure combines a lipophilic propoxy group with a sterically hindered 2-methylphenyl moiety, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

N-(2-methylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-3-12-20-16-11-7-5-9-14(16)17(19)18-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

DSBDQWKMVINXFP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features of N-(2-methylphenyl)-2-propoxybenzamide with related compounds:

Compound Name Substituents (Benzamide Position) Amide Nitrogen Substituent Key Functional Groups Molecular Weight (g/mol)
This compound 2-propoxy 2-methylphenyl Benzamide, propoxy, methyl 269.34
N-(4-Aminophenyl)-2-propoxybenzamide 2-propoxy 4-aminophenyl Benzamide, propoxy, amino 270.33
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 2-methyl 3-isopropoxyphenyl Benzamide, isopropoxy, methyl 269.35
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxy, tert-butyl 221.29
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo 2-nitrophenyl Benzamide, bromo, nitro 321.14

Key Observations :

  • Electronic Effects: The 2-propoxy group in the target compound donates electron density via resonance, enhancing the benzamide ring's electron-rich nature. This contrasts with electron-withdrawing groups (e.g., nitro in ) or polar substituents (e.g., amino in ), which alter reactivity in synthetic or biological contexts.

Physicochemical Properties

  • Lipophilicity : The propoxy group increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or polar groups (e.g., hydroxy in ). This property may enhance membrane permeability in biological systems.
  • Solubility: The absence of ionizable groups (e.g., amino or nitro) in the target compound suggests lower aqueous solubility compared to N-(4-aminophenyl)-2-propoxybenzamide or nitro-substituted analogs .
  • Thermal Stability : Steric bulk from the 2-methylphenyl group may improve thermal stability relative to compounds with flexible substituents (e.g., N,O-bidentate directing groups in ).

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